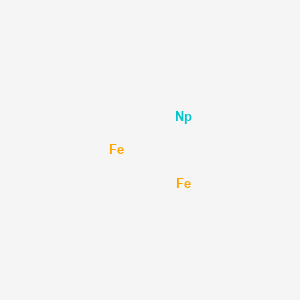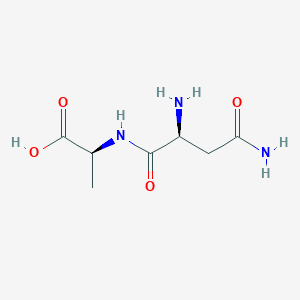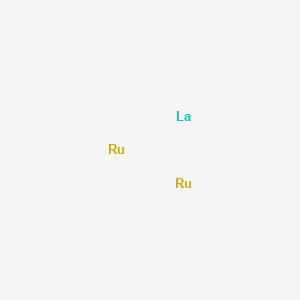
4-Oxooctadec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxooctadec-2-enoic acid is a bioactive fatty acid with a unique γ-oxocrotonate partial structure. This compound is part of a group of unusual fatty acids isolated from the basidiomycete Hygrophorus eburneus . It has demonstrated bactericidal and fungicidal activity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxooctadec-2-enoic acid can be synthesized through aldol condensation reactions. For example, the microwave-assisted synthesis of 4-oxo-2-butenoic acids involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives . This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Oxooctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenyl hydrazine, and tolylhydrazine . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include pyrazoline derivatives, which have shown antifungal and antibacterial activities .
Scientific Research Applications
4-Oxooctadec-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various bioactive compounds.
Biology: Its bactericidal and fungicidal properties make it useful in studying microbial inhibition.
Industry: Used in the synthesis of pyrazoline derivatives, which have industrial applications due to their antimicrobial properties
Mechanism of Action
The mechanism of action of 4-Oxooctadec-2-enoic acid involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The γ-oxocrotonate partial structure is crucial for its bioactivity, allowing it to target specific pathways in microbial cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxooctadeca-2,9,17-trienoic acid
- 4-Oxooctadeca-2,11,17-trienoic acid
- 4-Oxohexadeca-2,15-dienoic acid
- 4-Oxooctadeca-2,17-dienoic acid
- 4-Oxooctadeca-2,9-dienoic acid
- 4-Oxooctadeca-2,11-dienoic acid
- 4-Oxohexadec-2-enoic acid
Uniqueness
4-Oxooctadec-2-enoic acid is unique due to its specific γ-oxocrotonate partial structure, which imparts significant bactericidal and fungicidal properties. This makes it particularly valuable in applications requiring antimicrobial activity.
Properties
CAS No. |
21436-59-9 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-oxooctadec-2-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h15-16H,2-14H2,1H3,(H,20,21) |
InChI Key |
DOCHQQOWHPNKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14716640.png)
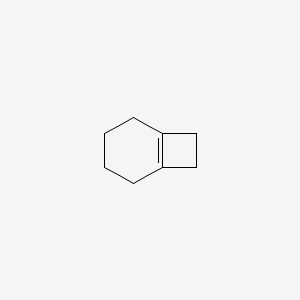
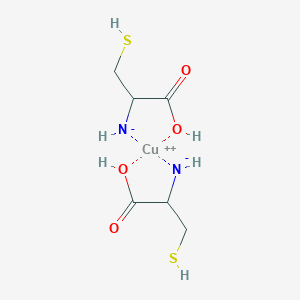
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
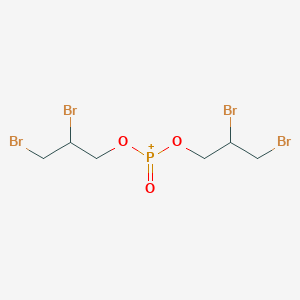
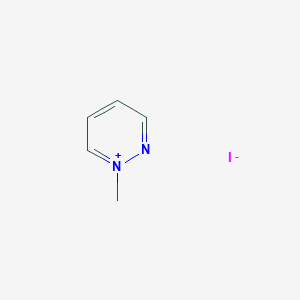
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
